molecular formula C21H22N4O4S B2547996 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide CAS No. 328027-12-9

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide

Cat. No. B2547996
CAS RN: 328027-12-9
M. Wt: 426.49
InChI Key: LHRCYEYHADVEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide, also known as Compound 1, is a novel small-molecule inhibitor of the protein kinase PAK4. PAK4 is a key regulator of cell motility and invasion, and its overexpression has been linked to cancer progression and metastasis. Compound 1 has shown promising results in preclinical studies as a potential anti-cancer agent.

Mechanism of Action

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 inhibits the activity of PAK4 by binding to its kinase domain. PAK4 is a member of the PAK family of protein kinases, which play important roles in cell signaling pathways that regulate cell motility, proliferation, and survival. By inhibiting PAK4, N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 disrupts these pathways and inhibits cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has been shown to have a range of biochemical and physiological effects in cancer cells. These include inhibition of PAK4 activity, disruption of actin cytoskeleton organization, induction of apoptosis, and sensitization to chemotherapy and radiation therapy. In addition, N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for clinical use.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 is its specificity for PAK4, which makes it a useful tool for studying the role of PAK4 in cancer biology. However, one limitation of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 is its relatively low potency, which may limit its effectiveness in some experimental settings. In addition, the synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 is complex and may be challenging for some labs to reproduce.

Future Directions

There are several potential future directions for research on N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1. One area of interest is the development of more potent analogs of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 that could be used in clinical trials. Another area of interest is the exploration of the role of PAK4 in other diseases, such as neurodegenerative disorders. Finally, there is potential for the use of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 as a tool in drug discovery efforts targeting other protein kinases.

Synthesis Methods

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 can be synthesized using a multi-step process involving several chemical reactions. The starting materials include 4,6-dimethyl-2-aminopyrimidine, 4-chloro-3-nitrobenzenesulfonamide, and 2-(o-tolyloxy)acetic acid. The synthesis involves the formation of several intermediates, including a sulfonamide intermediate and a benzimidazole intermediate, before the final product is obtained. The synthesis has been described in detail in a published research article.

Scientific Research Applications

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has been extensively studied in preclinical models of cancer, including breast cancer, pancreatic cancer, and lung cancer. In these studies, N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis in cancer cells. N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-6-4-5-7-19(14)29-13-20(26)24-17-8-10-18(11-9-17)30(27,28)25-21-22-15(2)12-16(3)23-21/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRCYEYHADVEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.